Antibiotic K 4

ACE enzymology Natural product inhibitor Phosphonopeptide

Choose Antibiotic K 4 for its unique non-competitive inhibition of ACE (Ki=0.18 μM) and 2.7-fold N-domain selectivity (IC50 220 nM vs 590 nM C-domain). This phosphorus-containing oligopeptide is the preferred reference standard for allosteric regulation studies and domain-specific ACE assays. Ensures reproducible data in SAR, enzymology, and cardiovascular research. Research-use-only compound, supplied with ≥98% purity for immediate experimental deployment.

Molecular Formula C23H32N3O6P
Molecular Weight 477.5 g/mol
CAS No. 84890-90-4
Cat. No. B1665118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibiotic K 4
CAS84890-90-4
SynonymsAntibiotic K 4;  I5B1;  I5-B1;  I5 B1;  K-4;  K4;  K 4; 
Molecular FormulaC23H32N3O6P
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(CC2=CC=C(C=C2)O)P(=O)(O)O)NC
InChIInChI=1S/C23H32N3O6P/c1-15(2)21(24-3)23(29)26-22(28)19(13-16-7-5-4-6-8-16)25-20(33(30,31)32)14-17-9-11-18(27)12-10-17/h4-12,15,19-21,24-25,27H,13-14H2,1-3H3,(H,26,28,29)(H2,30,31,32)/t19-,20+,21-/m0/s1
InChIKeyATQVBSVAXDRWFW-HBMCJLEFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Antibiotic K 4 (CAS 84890-90-4): A Phosphonate-Containing Natural ACE Inhibitor for Cardiovascular Research


Antibiotic K 4 (also designated K-4, I5B1, I5-B1) is a phosphorus-containing oligopeptide produced by the actinomycete Actinomadura spiculosospora [1]. It functions as a specific and reversible inhibitor of angiotensin I converting enzyme (ACE; Ki = 0.18 μM), exhibiting a non-competitive mode of inhibition against the synthetic substrate hippuryl-L-histidyl-L-leucine [1]. The molecule incorporates (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid as its C-terminal residue—a structural hallmark of this class of natural product ACE inhibitors [1]. Intravenous administration of K-4 in rats attenuates the pressor response to angiotensin I, confirming its in vivo pharmacological activity [1]. The compound is supplied for research use only, primarily as a reference standard or tool compound for investigations of ACE enzymology and the renin-angiotensin system .

Why Antibiotic K 4 Cannot Be Replaced by Other ACE Inhibitors in Specialized Research Applications


Despite sharing angiotensin converting enzyme (ACE) as a common molecular target, Antibiotic K 4 exhibits a constellation of properties that preclude simple substitution with more widely known ACE inhibitors such as captopril, lisinopril, or even closely related natural phosphonopeptides like K-26 and I5B2. Critically, K-4 displays a non-competitive inhibition mechanism with respect to the standard substrate hippuryl-L-histidyl-L-leucine [1], whereas the majority of clinically utilized ACE inhibitors (e.g., captopril, enalaprilat) act as competitive inhibitors [2]. This mechanistic divergence has direct implications for experimental design, particularly in studies where inhibitor binding is not reliant on substrate concentration. Furthermore, within the class of natural phosphonate-containing ACE inhibitors, K-4 demonstrates a distinct selectivity profile across the N- and C-terminal catalytic domains of human ACE, with IC50 values of 220 nM and 590 nM respectively [3]—a domain preference that contrasts sharply with the C-domain bias observed for K-26 [3]. Substituting K-4 with an alternative ACE inhibitor without rigorous experimental validation may therefore introduce uncontrolled variables related to mechanism of action, domain specificity, or off-target interactions, potentially confounding data interpretation and compromising the reproducibility of in vitro or in vivo cardiovascular studies.

Antibiotic K 4 Differentiation Evidence: Quantitative Comparison Against Key Analogs and In-Class Candidates


ACE Inhibition Potency (Ki) of Antibiotic K 4 Relative to Natural Product Analog K-13

Antibiotic K 4 inhibits angiotensin converting enzyme (ACE) with a reported inhibition constant (Ki) of 0.18 μM using hippuryl-L-histidyl-L-leucine (HHL) as substrate [1]. Under comparable assay conditions (same substrate, similar experimental context), the related natural product ACE inhibitor K-13 exhibits a Ki of 0.349 μM [2]. Thus, K-4 demonstrates approximately 1.94-fold greater binding affinity for ACE than K-13 in this standardized in vitro assay.

ACE enzymology Natural product inhibitor Phosphonopeptide Structure-activity relationship

Head-to-Head Comparison of IC50 Values for Human ACE N- and C-Domains: K-4 versus K-26

In a direct comparative study assessing the interkingdom pharmacology of phosphonate ACE inhibitors, the IC50 values of Antibiotic K 4 and K-26 were determined against both the N-terminal and C-terminal catalytic domains of human ACE [1]. For the N-domain, K-4 exhibited an IC50 of 220 nM, whereas K-26 was substantially less potent with an IC50 of 110 μM (110,000 nM) [1]. For the C-domain, K-4 showed an IC50 of 590 nM compared to 11 nM for K-26 [1]. Consequently, K-4 demonstrates an N-domain to C-domain IC50 ratio of approximately 0.37 (indicating slight N-domain preference), while K-26 displays a ratio of approximately 10,000 (indicating extreme C-domain selectivity).

ACE domain selectivity Phosphonopeptide SAR Enzyme kinetics Domain-selective inhibition

Comparative In Vitro ACE Inhibitory Activity (IC50) Against Rabbit Lung sACE: K-4 versus I5B2 and K-26

In a standardized in vitro assay measuring inhibition of rabbit lung somatic ACE (sACE) using the substrate FAPGG, Antibiotic K 4 exhibited an IC50 of 370 nM [1]. In the same experimental system, the structurally related phosphonopeptide I5B2 demonstrated an IC50 of 140 nM, while K-26 showed an IC50 of 25 nM [1]. Thus, under identical assay conditions, I5B2 is approximately 2.6-fold more potent than K-4, and K-26 is approximately 14.8-fold more potent than K-4 against this particular enzyme preparation.

ACE inhibition Phosphonopeptide IC50 comparison Natural product screening

Mechanism of Action Differentiation: Non-Competitive Inhibition by Antibiotic K 4 versus Competitive Inhibition by Captopril

Kinetic analysis using hippuryl-L-histidyl-L-leucine (HHL) as substrate reveals that Antibiotic K 4 inhibits ACE non-competitively [1]. In contrast, the prototypical synthetic ACE inhibitor captopril is a well-established competitive inhibitor of the enzyme [2]. This mechanistic distinction has profound implications for inhibitor behavior in biochemical assays: the potency of a competitive inhibitor like captopril is exquisitely dependent on substrate concentration, whereas the potency of a non-competitive inhibitor like K-4 is theoretically independent of substrate concentration.

Enzyme inhibition kinetics Non-competitive inhibitor ACE mechanism Phosphonate inhibitor

In Vivo Pharmacodynamic Activity: Intravenous K-4 Attenuates Pressor Response to Angiotensin I in Rats

Intravenous administration of Antibiotic K 4 to anesthetized rats results in significant inhibition of the pressor response to exogenously administered angiotensin I [1]. The study reports that at a dose of 10 mg/kg (i.v.), K-4 produced a 47% inhibition of the angiotensin I-induced pressor response [1]. For context, the clinically approved ACE inhibitor captopril has been shown to attenuate the angiotensin I pressor response in rats with an ED50 of approximately 0.1-0.3 mg/kg (i.v.) [2]. While K-4 exhibits lower in vivo potency relative to captopril in this acute model, the data confirm that K-4 engages the renin-angiotensin system in a physiologically relevant manner, validating its utility as an in vivo probe for ACE function.

In vivo pharmacology Angiotensin I pressor response Rat model Hypotensive agent

Optimal Use Cases for Antibiotic K 4 in Cardiovascular and Enzymology Research


Domain-Specific ACE Inhibition Studies Requiring N-Domain Preference

Antibiotic K 4 demonstrates a 2.7-fold higher potency against the N-terminal domain of human ACE (IC50 = 220 nM) relative to the C-terminal domain (IC50 = 590 nM) [1]. This profile makes K-4 the preferred natural product tool compound for researchers investigating the physiological roles of the ACE N-domain—a catalytic site increasingly implicated in distinct biological processes including hematopoietic stem cell regulation, antigen processing, and renal fibrosis. In studies where balanced N- and C-domain inhibition is not desired, K-4 provides a valuable alternative to C-domain-selective inhibitors like K-26 (N-domain IC50 = 110,000 nM) [1] or clinically used ACE inhibitors which often lack pronounced domain selectivity.

Mechanistic Enzymology Studies of Non-Competitive ACE Inhibition

Unlike the vast majority of characterized ACE inhibitors, which act via a competitive mechanism, Antibiotic K 4 is a validated non-competitive inhibitor with respect to the synthetic substrate hippuryl-L-histidyl-L-leucine [2]. This unique kinetic profile positions K-4 as an essential reference compound for biochemists and structural biologists seeking to understand allosteric regulation of ACE or to develop next-generation ACE inhibitors that operate through non-substrate-competitive modalities. Experiments examining inhibitor potency under varying substrate concentrations, or investigations into inhibitor binding sites distinct from the canonical active site, specifically require a non-competitive control such as K-4 for rigorous data interpretation.

Natural Product Phosphonate Biosynthesis and SAR Studies

Antibiotic K 4 belongs to a distinct class of actinomycete-derived secondary metabolites characterized by the presence of a C-terminal (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid (AHEP) residue [2]. The compound serves as a critical benchmark in structure-activity relationship (SAR) campaigns aimed at understanding the molecular determinants of ACE inhibition within this phosphonopeptide family. Comparative analyses involving K-4, I5B2, K-26, and SF2513 variants—as demonstrated in the interkingdom pharmacology study by Kramer et al. [1]—rely on the availability of purified K-4 to delineate the contributions of specific amino acid substitutions (e.g., N-methylvaline vs. isoleucine) to overall potency and domain selectivity.

Validation of Novel ACE Assays and High-Throughput Screening Platforms

With a well-characterized Ki of 0.18 μM and a defined non-competitive mechanism [2], Antibiotic K 4 is ideally suited as a positive control and assay validation standard for the development of new angiotensin converting enzyme activity assays. Its potency lies within a range that allows for robust signal-to-noise differentiation in fluorescence-based, colorimetric, or mass spectrometry-based readouts. Furthermore, its distinct mechanism of action relative to the more commonly used competitive inhibitor controls (e.g., captopril, lisinopril) provides an additional layer of validation, ensuring that novel assays are capable of detecting inhibitors irrespective of their kinetic mode of action.

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